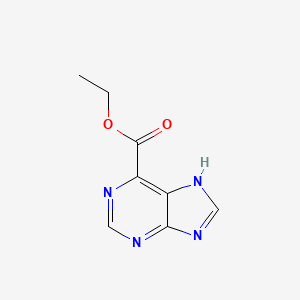

Ethyl 7H-purine-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7H-purine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-7(11-3-9-5)12-4-10-6/h3-4H,2H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKAIUJOHFMCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421188 | |

| Record name | Ethyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-66-2 | |

| Record name | NSC516524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspective on Purine Derivatives in Chemical Sciences

The journey into the world of purine (B94841) chemistry began in the late 18th and 19th centuries, long before the specific synthesis of compounds like Ethyl 7H-purine-6-carboxylate. In 1776, Carl Wilhelm Scheele first isolated uric acid from kidney stones, which would later be identified as a purine derivative. This marked the initial discovery of a member of this extensive chemical family. The term "purine" (from pure urine) was later coined by the German chemist Emil Fischer in 1884, who was instrumental in elucidating the structure of this class of compounds. Fischer's groundbreaking work, which included the first synthesis of purine itself in 1898, established that various naturally occurring substances, such as adenine, guanine, xanthine (B1682287), and caffeine, all belonged to this single chemical family. sigmaaldrich.com

The early 20th century saw a burgeoning interest in purine analogues, driven by the realization of their fundamental roles in biological systems as components of nucleic acids (DNA and RNA), energy carriers (ATP), and signaling molecules. evitachem.com This led to the strategic design and synthesis of purine derivatives as antimetabolites, with the goal of interfering with cellular processes. Landmark developments include the synthesis of 6-mercaptopurine (B1684380) and 6-thioguanine, which became clinically significant agents. This historical foundation of discovery and application has paved the way for the exploration of a vast array of substituted purines, including the carboxylate derivatives, in modern chemical and medicinal research.

Structural Classification and Nomenclature of Purine Carboxylates

Ethyl 7H-purine-6-carboxylate belongs to the broad class of organic compounds known as purines. The fundamental purine (B94841) structure is a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This nine-membered, two-ring system contains four nitrogen atoms, and its derivatives are the most widely occurring nitrogen-containing heterocycles in nature.

The nomenclature of purine derivatives follows a systematic numbering system to identify the position of substituents. For the purine ring, numbering begins at the nitrogen atom in the six-membered ring that is not part of the ring fusion and proceeds counter-clockwise, continuing in a clockwise direction around the five-membered imidazole ring.

Purine carboxylates are a specific subclass of purine derivatives characterized by the presence of a carboxylic acid or an ester functional group attached to the purine core. The position of this group is indicated by the number in the name. In the case of This compound , the name signifies:

Purine : The core heterocyclic structure.

6-carboxylate : An ester group is attached at the 6th position of the purine ring.

Ethyl : The ester is an ethyl ester.

7H : This indicates that the hydrogen atom on the imidazole part of the purine ring is located on the nitrogen at position 7. This is an important distinction from its tautomer, 9H-purine, which often predominates in biological systems.

The stability of purine tautomers can be influenced by various factors, with the 9-H tautomer generally being more stable than the 7-H form.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40769-66-2 |

| Molecular Formula | C₈H₈N₄O₂ |

| Molecular Weight | 192.18 g/mol |

Broad Academic Significance of 7h Purine 6 Carboxylate Derivatives

While specific research on the ethyl ester is sparse, the broader family of 7H-purine derivatives substituted at the 6-position is a subject of significant academic inquiry. These compounds are explored as key intermediates in organic synthesis and as potential bioactive agents. The reactivity of the C6 position on the purine (B94841) ring makes it a prime target for chemical modification to generate diverse molecular libraries for screening.

Derivatives such as 7H-purine-6-carboxamides and 7H-purine-6-carbohydrazides have been synthesized and investigated for their potential pharmacological activities. Research into these related compounds highlights the significance of the 7H-purine-6-carboxylate scaffold:

Anticancer Research : Purine analogues are a cornerstone of cancer chemotherapy. Derivatives such as 6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purine-2-carboxylic acid have been synthesized and studied as potential inhibitors of protein kinase CK2α, a target in cancer therapy.

Antimicrobial and Antiviral Activity : The structural similarity of purine derivatives to endogenous nucleosides allows them to interfere with microbial and viral replication processes. sigmaaldrich.com Research has shown that various purine derivatives possess antimicrobial and antiviral properties, making them valuable leads in the development of new therapeutic agents. sigmaaldrich.com

Enzyme Inhibition : The purine scaffold is a common feature in inhibitors of various enzymes. For instance, 7H-Purine-6-carbohydrazide has been investigated for its role as a potential inhibitor of enzymes involved in nucleotide metabolism.

The carboxylate group at the C6 position serves as a versatile chemical handle. It can be readily converted into other functional groups like amides, hydrazides, or alcohols, allowing for the systematic exploration of structure-activity relationships (SAR). This makes esters like Ethyl 7H-purine-6-carboxylate valuable starting materials or intermediates in medicinal chemistry programs aimed at discovering new drugs.

Current Research Landscape and Opportunities for Ethyl 7h Purine 6 Carboxylate

Conventional Esterification Pathways for Purine-6-carboxylic Acids

The most direct route to this compound involves the esterification of its corresponding carboxylic acid. This method is a cornerstone of organic synthesis, leveraging the reaction between a carboxylic acid and an alcohol to form an ester and water.

The preparation of this compound can be accomplished through the direct reaction of 7H-purine-6-carboxylic acid with ethanol (B145695). pressbooks.pub This reaction, known as Fischer esterification, is a classic acid-catalyzed nucleophilic acyl substitution. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the purine-6-carboxylic acid. The process is reversible, meaning the reaction reaches an equilibrium that includes the starting materials, the ester product, and water. pressbooks.pub To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. pressbooks.pub

The efficiency of the esterification between 7H-purine-6-carboxylic acid and ethanol is highly dependent on the catalyst and reaction conditions. Since carboxylic acids are not exceptionally reactive toward nucleophilic attack, an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. pressbooks.pubasianpubs.org

Catalyst Systems: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as homogeneous catalysts for this transformation. asianpubs.org Alternatively, solid acid catalysts, including ion-exchange resins like Amberlyst-15, offer advantages such as easier product separation and catalyst recyclability. ripublication.com The use of hydrogen peroxide in conjunction with sulfuric acid has also been reported as an effective catalytic system for esterifying various carboxylic acids, leading to high yields. asianpubs.org

Reaction Optimization: Several strategies are employed to optimize the yield of this compound. Based on Le Chatelier's principle, the reversible nature of esterification can be manipulated to favor product formation. pressbooks.pub Common optimization techniques include:

Use of Excess Reactant: Employing a large excess of ethanol can drive the equilibrium towards the ester product. pressbooks.pub

Removal of Water: The continuous removal of water as it is formed is a highly effective method to shift the equilibrium. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent. ripublication.com

Temperature Control: While higher temperatures can increase the reaction rate, they must be carefully controlled to prevent side reactions or degradation of the purine core.

Table 1: Catalyst Systems and Optimization for Esterification of Purine-6-carboxylic Acid

De Novo Synthesis Approaches to the Purine Core Incorporating Ester Functionality

De novo synthesis involves constructing the purine ring system from simpler, acyclic or monocyclic precursors. This approach is highly versatile, allowing for the introduction of the ethyl carboxylate group at an early stage, which can be advantageous if the final esterification is problematic. The purine structure is a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring. researchgate.net

One major de novo strategy begins with a substituted pyrimidine and constructs the fused imidazole ring. This typically involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. For instance, ethyl 5-amino-2-chloropyrimidine-4-carboxylate can be treated with ammonia (B1221849) to form the corresponding amide, which then undergoes cyclization with reagents like triethyl orthoformate. rsc.org This reaction introduces the C8 atom of the purine ring, leading directly to the formation of the purine-6-carboxamide, a close analogue that can be further converted to the desired ester. Another relevant approach involves the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids to form 6-amino-5-carboxamidouracils, which are key precursors for 8-substituted xanthines, a class of purine derivatives. frontiersin.org

Table 2: De Novo Purine Synthesis from Pyrimidine Precursors

An alternative de novo pathway involves starting with an imidazole precursor and constructing the fused pyrimidine ring. This is a common and powerful method for synthesizing a wide range of purines. researchgate.net A key intermediate is often a 4-aminoimidazole-5-carboxamide or a related derivative. For example, 7-substituted purines can be efficiently synthesized from 4-aminoimidazole-5-carbaldehyde oxime derivatives. mdpi.com In a related strategy, amino imidazole carbonitriles can be annulated with a simple C1 donor like formic acid to yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-one methyl esters, demonstrating the incorporation of an ester functionality through ring formation. rsc.org

Table 3: De Novo Purine Synthesis from Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, time, and resource savings. MCRs have been developed for the synthesis of purine derivatives. For instance, a three-component reaction involving aminomalononitrile, urea, and α-amino acid methyl esters has been used to synthesize C(8)-substituted purine methyl esters. nih.gov Another efficient three-component method involves the alkylation of a purine nucleobase with an acetal (B89532) and acetic anhydride, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to produce purine-based acyclic nucleosides in high yield and with excellent regioselectivity. nih.gov These MCRs provide a rapid and convergent pathway to complex purine structures that already contain the desired ester functionality.

Table 4: Multi-component Reactions for Purine Ester Synthesis

Functional Group Interconversion and Modification at the Purine C6 Position

The strategic modification of functional groups at the C6 position of the purine ring is a cornerstone of synthesizing this compound and its analogues. Halopurines and thiopurines are common starting materials for these transformations.

Conversion from Halopurines (e.g., 6-chloropurine)

6-Chloropurine (B14466) serves as a versatile and key intermediate for the synthesis of various purine derivatives. lookchem.com Its reaction with nucleophiles is a common strategy to introduce different functionalities at the C6 position. The synthesis of this compound from 6-chloropurine can be achieved through a carbonylation reaction. This typically involves the use of carbon monoxide and ethanol in the presence of a suitable catalyst system.

Alkylation of 6-chloropurine is another important reaction, often yielding a mixture of N7 and N9 isomers. mdpi.comresearchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions, including the choice of solvent and base. researchgate.net For instance, the use of specific catalysts like tin tetrachloride (SnCl₄) has been shown to favor the formation of the N7-alkylated product. researchgate.net

| Starting Material | Reagent(s) | Product(s) | Notes |

| 6-Chloropurine | CO, Ethanol, Catalyst | This compound | Carbonylation reaction |

| 6-Chloropurine | Alkyl halide, Base | N7- and N9-alkylated 6-chloropurines | Regioselectivity is a key challenge |

| N-trimethylsilylated purines | tert-alkyl halide, SnCl₄ | 7-(tert-butyl)-6-chloropurine | N7-selective alkylation researchgate.net |

Derivatization from Thiopurines (e.g., 7H-purine-6-thiol)

7H-Purine-6-thiol, also known as 6-mercaptopurine (B1684380), is another crucial precursor for the synthesis of C6-substituted purines. rsc.orgsigmaaldrich.com The thiol group can be converted to a variety of other functional groups. For the synthesis of this compound, the thiol group can be desulfurized and subsequently carboxylated. Alternatively, the thiol can be converted to a better leaving group to facilitate substitution with a carboxylate-containing moiety.

A recent review highlights various chemical modifications of the purine nucleus, including thiolation and subsequent reactions. rsc.orgresearchgate.net For example, 7H-purine-6-thiol can react with various electrophiles to yield diverse 6-thioalkyl purine derivatives. researchgate.net While direct conversion to the ethyl carboxylate is less commonly detailed, the reactivity of the thiol group provides a pathway for such transformations.

| Starting Material | Reaction Type | Intermediate/Product | Reference |

| 7H-Purine-6-thiol | Desulfurization/Carboxylation | This compound | General Strategy |

| 7H-Purine-6-thiol | Reaction with arylidenes of ethyl cyanoacetate | 2-amino-carboxylate derivatives | rsc.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. In the context of purine synthesis, microwave-assisted protocols and metal-catalyzed coupling reactions have gained prominence.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netunivpancasila.ac.id This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine derivatives. researchgate.net

The use of microwave irradiation can significantly improve the efficiency of reactions such as the alkylation of purines and the synthesis of fused heterocyclic systems. clockss.orgacs.org For instance, microwave heating has been employed in the one-pot synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, demonstrating its potential for the rapid construction of complex heterocyclic scaffolds. clockss.org While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the provided results, the general principles suggest its applicability to the key bond-forming steps in its synthesis. scielo.org.mx The benefits include reduced reaction times from hours to minutes and improved yields. researchgate.net

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Various organic syntheses | 6-8 hours | 6-10 minutes | From 58-69% to 67-82% | researchgate.net |

| Synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate | 48 hours (reflux) | 30 minutes | From ~30% to 89% | clockss.org |

Palladium-Mediated and Other Metal-Catalyzed Coupling Reactions in Purine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. beilstein-journals.org These methods are highly relevant to the synthesis and functionalization of the purine core.

For the synthesis of C6-substituted purines, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently employed, starting from 6-halopurines. beilstein-journals.org The direct C-H activation and functionalization of the purine ring is another advanced strategy that has been explored. rsc.org Palladium-catalyzed carbonylation of 6-chloropurines in the presence of an alcohol like ethanol provides a direct route to the corresponding purine-6-carboxylates. Furthermore, palladium-catalyzed cross-coupling of 6-chloropurines with cyanide has been used to synthesize purinecarbonitriles, which can be further elaborated. researchgate.net While direct palladium-catalyzed synthesis of this compound is a feasible and expected application, specific detailed research findings were not prevalent in the initial search. However, the palladium-catalyzed aroylation of 6-arylpurines highlights the utility of these catalysts in modifying the purine scaffold. chemrxiv.org

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Cross-Coupling | Palladium(0) | 6-chloro-9-phenyl-9H-purines, KCN | 9-phenyl-9H-purine-2-carbonitriles | researchgate.net |

| N-Aryl Bond Formation | Palladium | Aryl halides, Amines | N-Aryl compounds | beilstein-journals.org |

| C-H Activation/Alkylation | Palladium | Acetanilides, Epoxides | β-hydroxy compounds | rsc.org |

| Aroylation | Pd(OAc)₂ | 6-arylpurine nucleosides, Aldehydes | Aroylated purine nucleosides | chemrxiv.org |

Hydrolysis and Saponification to 7H-Purine-6-carboxylic Acid

The ester group of this compound can be readily hydrolyzed under both acidic and basic conditions to yield 7H-purine-6-carboxylic acid. vulcanchem.comsmolecule.comwikipedia.org This reaction, a type of nucleophilic acyl substitution, involves the attack of a water molecule (under acidic conditions) or a hydroxide (B78521) ion (under basic conditions) on the carbonyl carbon of the ester. wikipedia.orglibretexts.org

Under acidic catalysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. wikipedia.orglibretexts.org Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid. pressbooks.pub

Basic hydrolysis, also known as saponification, proceeds via the attack of a hydroxide ion on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. masterorganicchemistry.com The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, which requires an acidic workup to protonate it back to the neutral carboxylic acid. masterorganicchemistry.com

Table 1: Conditions for Hydrolysis of this compound

| Catalyst | Reagents | Product | Reference |

| Acid | H₂O, H⁺ | 7H-Purine-6-carboxylic acid | wikipedia.org |

| Base | NaOH, H₂O then H₃O⁺ | 7H-Purine-6-carboxylic acid | wikipedia.org |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com In an acid-catalyzed transesterification, the reaction is typically performed using a large excess of the desired alcohol, which also serves as the solvent. pressbooks.pubmasterorganicchemistry.com The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-catalyzed transesterification is achieved by reacting the ester with an alkoxide. masterorganicchemistry.com The choice of alkoxide determines the resulting ester. For example, using sodium methoxide (B1231860) in methanol (B129727) would yield mthis compound.

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where the ethoxy group is replaced by another nucleophile. libretexts.orglibretexts.org This reactivity allows for the synthesis of various purine derivatives.

Formation of Purine-6-carboxamides

One of the most significant transformations is the reaction with amines to form purine-6-carboxamides. rsc.orgresearchgate.net This aminolysis reaction typically involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester carbonyl. libretexts.org The subsequent elimination of ethanol yields the corresponding amide. This method is crucial for synthesizing a diverse library of purine-based compounds with potential pharmacological activities. rsc.orgresearchgate.net

Reduction to Aldehydes and Alcohols

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to the corresponding primary alcohol, (7H-purin-6-yl)methanol. libretexts.orglibretexts.org This reaction proceeds through an aldehyde intermediate which is immediately further reduced. libretexts.org

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is often used for this purpose at low temperatures. masterorganicchemistry.com It allows for the partial reduction of the ester to the aldehyde, 7H-purine-6-carbaldehyde.

Table 2: Reduction Products of this compound

| Reagent | Product | Reference |

| LiAlH₄ | (7H-Purin-6-yl)methanol | libretexts.orglibretexts.org |

| DIBAL-H | 7H-Purine-6-carbaldehyde | masterorganicchemistry.com |

Electrophilic Substitution Reactions on the Purine Ring System

The purine ring itself is an aromatic system and can undergo electrophilic substitution reactions. msu.edu However, the reactivity of the purine ring in this compound towards electrophiles is influenced by the electron-withdrawing nature of the carboxylate group at the C6 position. Generally, electrophilic attack on the purine ring is less favorable than on simpler aromatic systems. The imidazole part of the purine ring is typically more reactive towards electrophiles than the pyrimidine part. msu.edu

Nucleophilic Substitution and Derivatization on the Purine Core

The purine core of this compound can be modified through nucleophilic substitution reactions, particularly if there are suitable leaving groups on the ring. smolecule.comnih.gov For instance, if a chloro or other halo substituent is present on the purine ring, it can be displaced by various nucleophiles such as amines, alcohols, or thiols. smolecule.comnih.govresearchgate.net This allows for the introduction of a wide range of functional groups at different positions of the purine scaffold, leading to the synthesis of diverse derivatives. nih.gov

Furthermore, the nitrogen atoms of the purine ring can be alkylated. nih.gov Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to thermodynamic stability. nih.gov

Reactions at Endocyclic Nitrogen Atoms (N1, N3, N7, N9)

The purine core of this compound possesses four endocyclic nitrogen atoms, each with distinct electronic characteristics that dictate their reactivity. The imidazole nitrogens (N7 and N9) are generally more nucleophilic than the pyrimidine nitrogens (N1 and N3).

Direct alkylation of 6-substituted purines with alkyl halides typically results in a mixture of N7 and N9 isomers, with the N9-substituted product often being the thermodynamically more stable and predominant product. nih.gov However, the reaction conditions can be tuned to favor one isomer over the other. For instance, the use of specific bases, solvents, and catalysts can influence the regioselectivity of the alkylation. researchgate.net A notable method for achieving regioselective N7-alkylation involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.gov This approach has been successful in introducing bulky tert-alkyl groups specifically at the N7 position. nih.gov While primary and secondary alkyl halides showed low conversion under these specific conditions, this methodology highlights the potential for controlled N7 functionalization. nih.gov The interaction of the endocyclic nitrogen atoms, particularly N1 and N7, with metal ions is also a key aspect of their reactivity, influencing their coordination chemistry. researchgate.netnih.gov

Table 1: Representative Conditions for N-Alkylation of Purine Scaffolds

| Reagents & Conditions | Target Position(s) | Key Observation | Reference |

| Alkyl halides, basic conditions | N7 / N9 mixture | N9 isomer usually predominates. | nih.gov |

| N-trimethylsilyl purine, tert-alkyl halide, SnCl₄, ACN | N7 (regioselective) | Effective for introducing tert-alkyl groups. | nih.gov |

| Hoffer's chloro sugar, base | N9 (regioselective) | Used in nucleoside synthesis. | nih.gov |

Reactions at Exocyclic Carbon Atoms (C2, C8)

The C2 and C8 positions of the purine ring are susceptible to functionalization, although they exhibit different levels of reactivity. The C8 position, located in the electron-rich imidazole ring, is generally more reactive towards electrophilic substitution than the C2 position in the electron-deficient pyrimidine ring. researchgate.net

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have become powerful tools for modifying these positions. researchgate.net Direct C-H activation and arylation offer an efficient route to C-C bond formation without the need for pre-functionalized starting materials like halogenated purines. nih.gov Palladium and ruthenium catalysts have been employed for the direct arylation of purines at the C8 position with aryl halides. nih.gov Similarly, C2-functionalization can be achieved through strategies like nucleophilic aromatic substitution, diazotization sequences, and metal-catalyzed cross-couplings. researchgate.net The relative reactivity of the different positions in the purine scaffold towards metal-mediated cross-coupling has been generally observed as C6 > C8 > C2. rsc.org

Table 2: Selected Methods for C-H Functionalization of Purine Cores

| Position | Reaction Type | Catalyst/Reagents | Key Feature | Reference |

| C8 | Direct Arylation | Pd(OAc)₂, CuI | Selective activation of the C8-H bond. | nih.gov |

| C2 | Homolytic Borylation | Photocatalysis or Thermal | Regioselective C2-H borylation. | researchgate.net |

| C6 (ortho-aryl) | Direct Arylation | Pd(II) | Purine ring acts as a directing group for ortho-arylation of a C6-aryl substituent. | acs.org |

Formation of Novel Fused Heterocyclic Ring Systems

This compound is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The inherent structure of the purine, which is itself a fused pyrimidine-imidazole system, combined with the reactive ester group at C6, provides multiple avenues for annulation reactions.

Synthetic strategies often involve the condensation of a purine derivative with various bielectrophilic reagents to construct new rings. beilstein-journals.org For example, the pyrimidine portion of the purine scaffold can undergo cyclization reactions to form tricyclic systems. Methodologies for creating fused pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related structures often rely on the reaction of an amino-heterocycle with a 1,3-dielectrophile, such as β-keto esters or their equivalents. researchgate.netjchr.orgorganic-chemistry.org

By analogy, the amino group implicitly present at the N1/C6/N7 edge of the purine core in this compound can be envisioned to react with suitable partners to build an additional ring. Furthermore, the ethyl carboxylate group can be transformed into other functionalities, such as hydrazides or amides, which can then participate in intramolecular cyclizations to generate novel fused systems, such as purino-triazinones or purino-pyrimidinones. rsc.org The synthesis of C8-N9 annulated purines has been demonstrated, showcasing the versatility of the purine scaffold in generating diverse, fused heterocyclic structures of biological importance. rsc.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) has become a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of compounds. The purine scaffold is well-suited for SPOS, and numerous strategies have been developed for the solid-phase synthesis of purine derivatives. nih.gov

A common approach involves immobilizing the purine core onto a solid support via one of its reactive sites, typically a nitrogen atom. nih.govresearchgate.net For this compound, the N9 position is a logical point of attachment to a resin, often through an appropriate linker. d-nb.info This immobilization leaves the other positions of the purine ring (C2, C8) and the C6-carboxylate group available for further chemical modification.

Once attached to the solid support, the purine scaffold can be subjected to a series of reactions. For example, various substituents can be introduced at the C2 and C8 positions using the cross-coupling chemistries described previously. The ethyl carboxylate at C6 can be hydrolyzed and coupled with a diverse range of amines to generate an amide library. The key advantage of SPOS is the ease of purification; excess reagents and by-products are simply washed away, greatly simplifying the synthetic workflow. d-nb.info Finally, the desired products are cleaved from the resin, yielding a library of novel purine derivatives for biological screening. researchgate.netd-nb.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the purine ring system and the ethyl carboxylate group.

Key expected IR absorption bands for this compound include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1700-1750 cm⁻¹. libretexts.org The conjugation with the purine ring may shift this frequency slightly.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated for the ester functionality, typically appearing in the 1000-1300 cm⁻¹ region. libretexts.org

N-H and C-H Stretches: The N-H stretching vibration of the purine ring typically appears in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

Ring Vibrations: The purine ring itself will exhibit a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1650 cm⁻¹ region. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the purine ring and the ethyl group. Based on data for similar purine derivatives, the following assignments can be predicted:

Purine Protons: The protons on the purine ring, H-2 and H-8, would appear as singlets in the aromatic region, typically between 8.0 and 9.5 ppm. mdpi.com The exact chemical shifts would be influenced by the solvent and the electronic effects of the carboxylate group. The N-H proton of the imidazole ring would likely appear as a broad singlet at a higher chemical shift and may exchange with deuterium (B1214612) in D₂O.

Ethyl Group Protons: The ethyl ester group will give rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet is expected to be in the range of 4.3-4.6 ppm, and the triplet around 1.3-1.5 ppm, with a typical coupling constant (³JHH) of approximately 7 Hz. google.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 9.0 | Singlet | - |

| H-8 | 8.5 - 9.5 | Singlet | - |

| N₇-H | >10 (broad) | Singlet | - |

| -OCH₂- | 4.3 - 4.6 | Quartet | ~7 |

| -CH₃ | 1.3 - 1.5 | Triplet | ~7 |

Table 1: Predicted ¹H NMR data for this compound. These are estimated values and will vary with solvent and experimental conditions.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 175 ppm. oregonstate.edu

Purine Carbons: The carbon atoms of the purine ring will have chemical shifts in the aromatic region (110-160 ppm). The specific shifts can be influenced by the nitrogen atoms and the substituent. mdpi.com

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected around 60-65 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically around 14-15 ppm. libretexts.org

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 175 |

| C-2 | 145 - 155 |

| C-4 | 148 - 158 |

| C-5 | 115 - 125 |

| C-6 | 140 - 150 |

| C-8 | 138 - 148 |

| -OCH₂- | 60 - 65 |

| -CH₃ | 14 - 15 |

Table 2: Predicted ¹³C NMR data for this compound. These are estimated values and will vary with solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While no specific 2D NMR data for this compound are available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-2 with C-2, H-8 with C-8, and the protons of the ethyl group with their respective carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₈N₄O₂), the expected molecular weight is approximately 192.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 192. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) to form an acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available. molbase.com

Expected significant fragments in the mass spectrum of this compound:

m/z 192: Molecular ion (M⁺˙)

m/z 164: Loss of ethylene (-C₂H₄) via McLafferty rearrangement from the purine N-H.

m/z 147: Loss of the ethoxy radical (·OC₂H₅).

m/z 120: Purine ring fragment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound in the searched literature.

However, based on the structures of related purine derivatives, it can be anticipated that the purine ring system is essentially planar. iucr.org In the solid state, intermolecular hydrogen bonding involving the N-H groups of the purine ring and potentially the carbonyl oxygen of the ester group would be expected to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic purine rings are also a common feature in the crystal structures of such compounds.

Theoretical and Computational Studies on Ethyl 7h Purine 6 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical and computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like Ethyl 7H-purine-6-carboxylate. Through methods rooted in quantum mechanics, it is possible to model the electronic structure, predict molecular properties, and understand the reactivity of the purine (B94841) system without the need for empirical data. These calculations are fundamental to rational drug design and materials science.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of purine and its derivatives due to its favorable balance of computational cost and accuracy. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries and analyze electronic properties. nih.gov For the purine ring system, DFT calculations with basis sets such as 6-31G** or 6-311+G(d,p) are used to determine key characteristics like heats of formation, bond dissociation energies, and the distribution of electron density. nih.govnih.gov

Studies on substituted purines show that the electronic properties are highly sensitive to the nature and position of substituents. acs.org An ethyl carboxylate group at the C6 position of the 7H-purine core would be expected to act as an electron-withdrawing group, influencing the charge distribution across both the pyrimidine (B1678525) and imidazole (B134444) rings. This, in turn, affects the molecule's aromaticity, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. mdpi.comcuni.cz These methods are crucial for obtaining benchmark-quality data on the ground and excited state properties of molecules. For purine systems, ab initio calculations have been instrumental in resolving debates about the relative stabilities of different tautomers and in providing precise ionization potentials. nih.govcas.cz

The application of ab initio methods to this compound would provide a detailed understanding of electron correlation effects, which are important for accurately describing the stability and interactions of the molecule. acs.org Furthermore, excited state properties, which are relevant for understanding the molecule's response to light (e.g., UV-Vis absorption), can be accurately modeled using high-level ab initio techniques or their more accessible counterparts like Time-Dependent DFT (TD-DFT). cas.cz

Conformational Analysis and Tautomerism of the 7H-Purine Ring

The purine scaffold can exist in several tautomeric forms, which often have distinct chemical and biological properties. The position of the labile proton on the nitrogen atoms of the imidazole ring (N7 vs. N9) is a critical aspect of its structure.

For the unsubstituted purine molecule, computational studies have established that the 9H-purine tautomer is more stable than the 7H-purine tautomer in the gas phase. nih.govresearchgate.net The energy difference is attributed to factors including intramolecular interactions and lone pair repulsions. researchgate.netstackexchange.com In the 9H tautomer, an intramolecular interaction between the N9-H group and the lone pair of the N3 atom contributes to its stability. nih.gov Conversely, in the 7H form, closer proximity of lone pairs on adjacent nitrogen atoms can lead to greater electrostatic repulsion, rendering it energetically less favorable. stackexchange.com

The presence of a substituent at the C6 position, such as an ethyl carboxylate group, can modulate this energy difference. The electronic nature of the substituent influences the charge distribution in the purine ring, which can differentially stabilize one tautomer over the other. DFT and ab initio calculations are essential for quantifying these subtle energy differences.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|

| 9H-Purine | 0.00 (Reference) | 0.00 (Reference) |

| 7H-Purine | ~0.8 - 2.5 | ~0.0 - 0.5 |

Note: Data are generalized from studies on unsubstituted purine and may vary with the computational method and the presence of substituents. The 9H tautomer is typically the most stable in the gas phase, while the 7H and 9H tautomers have very similar energies in aqueous solution. nih.govmdpi.com

The relative stability of purine tautomers is highly dependent on the environment. While the 9H tautomer is favored in the gas phase, the energy gap between the 7H and 9H forms diminishes significantly in polar solvents. nih.govmdpi.com In aqueous solution, computational models like the Polarizable Continuum Model (PCM) show that the 7H and 9H tautomers of purine have very similar energies, suggesting they can coexist in equilibrium. mdpi.comorientjchem.org

This shift is due to the differential solvation of the tautomers. The 7H tautomer often has a larger dipole moment than the 9H form, leading to stronger interactions with polar solvent molecules. This increased solvation energy can compensate for its slightly higher intrinsic energy, making it nearly as stable as the 9H tautomer in water. mdpi.comresearchgate.net For this compound, solvation would not only affect the tautomeric equilibrium of the purine core but also the conformational preferences of the flexible ethyl carboxylate side chain.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). mdpi.com For a molecule like this compound, the calculations would likely show π-π* transitions characteristic of the aromatic purine system. The specific λmax values would be influenced by the ethyl carboxylate substituent and the tautomeric form being modeled. The choice of functional and the inclusion of solvent effects are critical for achieving good agreement with experimental spectra. mdpi.comnih.gov

Similarly, NMR chemical shifts can be calculated with high accuracy using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govbohrium.com These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are sensitive to the molecule's geometry, electronic structure, and conformation. github.io For this compound, theoretical NMR predictions would be invaluable for assigning the signals of the purine ring protons and carbons, as well as those of the ethyl group, and could potentially distinguish between the 7H and 9H tautomers.

| Atom Type | Atom Label | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2 | 8.5 - 9.0 |

| ¹H | H8 | 8.0 - 8.5 |

| ¹³C | C2 | 150 - 155 |

| ¹³C | C4 | 150 - 155 |

| ¹³C | C5 | 120 - 125 |

| ¹³C | C6 | 145 - 150 |

| ¹³C | C8 | 140 - 145 |

Note: The values presented are hypothetical and representative of typical chemical shift ranges for a purine ring system. Actual calculated values would depend on the specific level of theory, basis set, and solvent model used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving purine derivatives. Although a specific reaction mechanism for this compound has not been detailed, general principles from computational studies on purines can be applied.

Transition state analysis is a cornerstone of computational chemistry, providing a glimpse into the highest energy point along a reaction pathway. For purine derivatives, these studies are crucial for understanding their synthesis and reactivity. For instance, computational studies on the synthesis of purine nucleotides have identified the transition states of key enzymatic reactions, offering insights into the geometry and electronic structure of these transient species. While not specific to this compound, these analyses of related purine ring systems provide a basis for predicting the types of transition states that might be involved in its reactions.

A representative example from the study of purine biosynthesis is the elucidation of transition states in the enzymes of the purine salvage pathway. These computational models reveal the intricate network of interactions between the purine substrate and the enzyme's active site that stabilizes the transition state.

Table 1: Representative Calculated Activation Energies for Reactions in Purine Systems

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-glycosidic bond cleavage | Inosine in Purine Nucleoside Phosphorylase | QM/MM | 15-20 |

| Electrophilic attack at N7 | Guanine + CH3+ | DFT (B3LYP/6-31G*) | 10-15 |

| Tautomerization | 6-oxypurine | DFT (B3LYP/6-31+G**) | 5-10 |

Note: This table presents representative data from computational studies on various purine derivatives to illustrate the scope of transition state analysis and should not be considered as specific data for this compound.

Reaction coordinate mapping allows for the visualization of the energy landscape of a chemical reaction, tracing the path from reactants to products through the transition state. For purine systems, this technique has been instrumental in understanding complex multi-step reactions. Computational studies have mapped the reaction coordinates for various transformations of the purine ring, providing a detailed understanding of the energy changes that occur throughout the reaction.

These maps can reveal the presence of intermediates and secondary transition states, offering a more complete picture of the reaction mechanism. While a specific reaction coordinate map for a reaction involving this compound is not available, the general principles derived from studies on other purines would be applicable in predicting its reactive behavior.

Intermolecular Interactions and Molecular Recognition Studies

The biological and material science applications of purine derivatives are fundamentally governed by their intermolecular interactions. Computational studies have been pivotal in understanding the nature and strength of these interactions.

Hydrogen bonding is a critical factor in the structure of DNA and RNA, where purine bases play a central role. Computational studies have extensively investigated the hydrogen bonding capabilities of various purine derivatives. These studies have identified the primary hydrogen bond donor and acceptor sites on the purine ring system and have quantified the strength of these interactions.

For this compound, the nitrogen atoms in the purine ring are expected to be the primary hydrogen bond acceptors, while the N7-H group can act as a hydrogen bond donor. The carbonyl group of the ethyl carboxylate substituent at the 6-position can also participate as a hydrogen bond acceptor. The precise geometry and energy of these hydrogen bonds can be predicted with a high degree of accuracy using quantum mechanical calculations.

Table 2: Calculated Hydrogen Bond Energies for a Model Purine System

| Hydrogen Bond Type | Interacting Molecules | Computational Method | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···N | Purine - Pyrimidine | DFT (B3LYP/6-31G*) | -5 to -8 |

| N-H···O | Purine - Water | MP2/aug-cc-pVDZ | -4 to -7 |

| C-H···O | Purine - Acetone | DFT (B3LYP/6-31G*) | -1 to -3 |

Note: This table provides representative data for general purine interactions to illustrate the application of computational chemistry in studying hydrogen bonding and is not specific to this compound.

In addition to hydrogen bonding, π-stacking interactions are a dominant force in the assembly of purine-containing structures, including nucleic acids. These non-covalent interactions arise from the attractive forces between the aromatic rings of adjacent purine molecules. Computational studies have been employed to quantify the strength of these stacking interactions and to understand how they are influenced by factors such as the relative orientation of the rings and the presence of substituents.

Applications of Ethyl 7h Purine 6 Carboxylate in Advanced Chemical and Biochemical Research

Role as a Synthetic Synthon in Organic Synthesis

The purine (B94841) scaffold is a privileged structure in medicinal chemistry and chemical biology. Ethyl 7H-purine-6-carboxylate serves as a readily available and modifiable starting material for the synthesis of a wide array of purine derivatives, enabling the exploration of structure-activity relationships and the development of novel chemical entities.

Precursor to Diversified Purine Analogues and Scaffolds

The ester functionality at the C6 position of this compound is a key handle for chemical modification, allowing for its conversion into a variety of other functional groups. For instance, it can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives through reactions with appropriate nucleophiles. These transformations are fundamental in the synthesis of C6-substituted purine analogues.

Furthermore, the purine ring itself can be a substrate for various reactions, including alkylation and substitution, leading to a diverse range of purine-based molecules. The strategic manipulation of both the carboxylate group and the purine core allows for the generation of libraries of compounds with potential applications in various fields of chemical research. While direct examples of this compound in extensive diversification studies are not prominently detailed in readily available literature, the principles of purine chemistry strongly support its utility as a precursor. The synthesis of N-(purin-6-yl)amino carboxylic acids, for example, often starts from 6-chloropurine (B14466), which itself can be derived from precursors like purine-6-carboxylic acid derivatives, highlighting the importance of this class of compounds in accessing diverse purine analogues. nih.gov

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the purine ring system, combined with the functional handle of the ethyl carboxylate group, positions this compound as a valuable building block for the construction of more complex, fused heterocyclic systems. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, for instance, often involves the cyclization of appropriately substituted pyrimidine (B1678525) precursors. mdpi.com While not a direct example involving this compound, this illustrates the general strategy of using functionalized heterocyclic cores to build larger, more intricate architectures. The carboxylate group can be used to introduce side chains that can then participate in intramolecular cyclization reactions, leading to the formation of novel ring systems fused to the purine core.

Coordination Chemistry and Material Science Applications

The nitrogen atoms of the purine ring and the oxygen atoms of the carboxylate group in this compound and its derivatives are excellent coordination sites for metal ions. This property has been exploited in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Carboxylate-based ligands are widely used in the construction of MOFs due to their versatile coordination modes. frontiersin.org Purine-containing carboxylic acids, which are derivatives of this compound, have been successfully employed as ligands to create two-dimensional (2D) and three-dimensional (3D) coordination polymers. nih.govrsc.org For example, 3-(6-oxo-6,9-dihydro-1H-purin-1-yl)propionic acid has been used to synthesize a 3D zinc-based coordination polymer that exhibits high thermal stability. nih.govrsc.org In this structure, the zinc ions are coordinated by both the carboxylate oxygen atoms and the purine nitrogen atoms, demonstrating the bifunctional nature of this type of ligand. nih.govrsc.org Another study describes the synthesis of two 2D layered MOFs using a purine carboxylic acid ligand, which showed potential applications in photocatalysis. nih.gov These examples underscore the potential of purine-6-carboxylate derivatives in the rational design of functional coordination materials.

Self-Assembly of Supramolecular Structures

The hydrogen bonding capabilities of the purine ring system, involving both donor and acceptor sites, play a crucial role in the self-assembly of supramolecular structures. The N7 and N9 nitrogen atoms, as well as the exocyclic amino or oxo groups (if present after modification of the carboxylate), can participate in specific hydrogen bonding interactions, leading to the formation of well-defined aggregates in the solid state and in solution.

Studies on other purine derivatives have shown their ability to form unique two-dimensional hydrogen-bonding networks. rsc.org These networks can further stack via π-π interactions to create layered structures. While specific studies on the self-assembly of this compound are not extensively documented, the fundamental principles of purine chemistry suggest its potential to form ordered supramolecular assemblies through a combination of hydrogen bonding and π-stacking interactions. The ester group could also influence the packing of the molecules in the solid state.

Biochemical Tool Compound Development (Non-Therapeutic)

Beyond its applications in synthesis and materials science, this compound and its derivatives have potential as non-therapeutic tools in biochemical research. The purine scaffold is recognized by a multitude of enzymes and proteins, and appropriately modified purine derivatives can be used to probe biological systems.

The development of assays for enzymes involved in purine metabolism is crucial for understanding their function and for screening potential inhibitors. While specific use of this compound in this context is not widely reported, the general methodologies for assaying enzymes like xanthine (B1682287) oxidase and adenosine (B11128) deaminase often rely on the separation and detection of purine substrates and products. nih.gov Purine derivatives can serve as standards or be modified to incorporate reporter groups for such assays.

Furthermore, purine analogues are often used in the development of enzyme inhibitors for research purposes. For example, in the study of de novo purine biosynthesis, various purine derivatives are synthesized and tested to understand the enzyme mechanisms. purdue.edu While therapeutic applications are excluded from this discussion, the development of such compounds as research tools to probe enzyme active sites and pathways is a significant area of biochemical research. The reactivity of the carboxylate group in this compound allows for the attachment of fluorescent tags or other reporter molecules, potentially enabling its use as a molecular probe to study protein-ligand interactions. researchgate.net

Probes for Mechanistic Enzymology (e.g., purine metabolism enzymes)

The study of enzyme mechanisms often relies on substrate analogs that can act as inhibitors or reporters. Purine derivatives are instrumental in elucidating the function of enzymes involved in purine metabolism, such as xanthine oxidase and purine nucleoside phosphorylase (PNP). mdpi.com Compounds with substitutions at the C2 and C6 positions of the purine ring, similar to this compound, have been systematically studied to understand their interactions with these enzymes. nih.gov

For instance, research on Helicobacter pylori PNP has utilized a range of 2- and/or 6-substituted purines to probe the enzyme's active site. nih.govnih.gov By determining the inhibition constants (Ki) of these analogs, researchers can map the structural requirements for binding and inhibition. nih.gov This information is crucial for understanding the catalytic mechanism and for designing potent, species-specific inhibitors. nih.gov The kinetic characterization of these interactions, often revealing modes of inhibition such as competitive, noncompetitive, or mixed-type, provides deep insights into the enzyme's function. nih.gov Studies on xanthine oxidase, a key enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid, also frequently employ purine analogs as inhibitors to understand its mechanism. nih.govnih.gov

| Compound | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|

| 6-benzylthio-2-chloropurine | 0.23 ± 0.01 | nih.govnih.gov |

| 6-benzylaminopurine | 1.4 ± 0.1 | nih.gov |

| 6-mercaptopurine (B1684380) | 1.9 ± 0.2 | nih.gov |

| 6-chloropurine | 11.2 ± 0.7 | nih.gov |

Affinity Reagents for Biomolecular Interaction Studies (e.g., antibody binding)

Affinity reagents are essential for isolating and studying biomolecules. This compound can serve as a foundational structure for creating such reagents. The purine moiety can be recognized and bound by specific proteins, such as antibodies or enzymes, while the ethyl carboxylate group provides a convenient chemical handle for immobilization onto a solid support, such as chromatography beads.

This process, known as affinity chromatography, involves covalently linking a ligand (in this case, a derivative of purine-6-carboxylic acid) to a matrix. When a complex biological sample (like a cell lysate) is passed over this matrix, proteins that specifically bind to the purine ligand are captured, while all other molecules wash through. The captured proteins can then be eluted and identified. The synthesis of C6-substituted purine analogs is a well-established field, providing the chemical routes necessary to create such bespoke affinity tools. nih.gov For example, 6-chloropurine, a common precursor for compounds like this compound, can be reacted with linkers that have terminal amine or thiol groups, which can then be coupled to an activated chromatography support. This approach allows for the targeted purification and study of proteins that interact with the purine scaffold.

Precursors for Fluorescent or Reporter-Tagged Probes

The development of fluorescent probes is critical for visualizing and tracking biological processes in real time. The purine scaffold is an excellent starting point for creating such probes due to its biological relevance. This compound can be chemically modified to attach a fluorescent dye or another type of reporter molecule.

The synthesis strategy often involves modifying the C6 position. The ethyl ester can be converted into an amide by reacting it with a diamine linker. This linker provides spacing and a reactive functional group on its distal end, which can then be conjugated to a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or sulforhodamine 101 (Texas Red). researchgate.net Such fluorescent purine derivatives can be used to monitor interactions with target proteins, such as Heat Shock Protein 90 (Hsp90), in living cells using techniques like fluorescence microscopy and flow cytometry. researchgate.net The ability to functionalize purines at specific positions allows for the creation of a wide array of probes to study diverse biological systems. researchgate.net

Applications in Analytical Chemistry and Separation Science

Development of Chromatographic Standards for Purine Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of purines in various matrices, including food and biological samples. researchgate.netshimadzu.comnih.gov The accuracy of HPLC analysis depends on the availability of pure, well-characterized analytical standards for calibration. researchgate.net this compound, as a stable, crystalline solid, is well-suited for use as a chromatographic standard.

In a typical HPLC method for purine analysis, a set of known purine standards (e.g., adenine, guanine, hypoxanthine, xanthine) is used to create calibration curves. nih.gov The retention time of each standard helps to identify the purines in an unknown sample, while the peak area is used for quantification. researchgate.netscitepress.org The linearity range, limit of detection (LOD), and limit of quantification (LOQ) are critical parameters that define the performance of the analytical method. nih.govscitepress.orgmdpi.com The use of a broad range of purine derivative standards allows for the development of robust and comprehensive analytical methods. researchgate.netscitepress.org

| Analyte | Retention Time (min) | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Reference |

|---|---|---|---|---|

| Adenine | 19.9 | 0.013 - 10 | <0.0075 | nih.gov |

| Guanine | 25.0 | 0.013 - 10 | <0.0075 | nih.gov |

| Hypoxanthine | 29.3 | 0.025 - 10 | <0.0075 | nih.gov |

| Xanthine | 43.0 | 0.025 - 10 | <0.0075 | nih.gov |

Electrochemical Sensor Development for Purine Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods for the detection of purines. mdpi.combohrium.com The purine ring is electrochemically active, meaning it can be oxidized or reduced at an electrode surface, generating a measurable electrical signal. mdpi.com this compound and related compounds can be used in the development of these sensors, either as the target analyte for method development or as a modifying agent to create selective electrodes.

A significant area of research is the development of sensors for purine antimetabolites used in chemotherapy, such as 6-mercaptopurine (6-MP) and 6-thioguanine, which are structurally related to this compound. srce.hrnih.gov To improve the sensitivity and selectivity of detection, electrodes are often modified with nanomaterials like graphene oxide, carbon nanotubes, and metallic nanoparticles. srce.hrnih.gov These materials enhance the electrocatalytic response towards the target purine, leading to lower detection limits and wider linear ranges. srce.hr The performance of these sensors is characterized by their ability to detect low concentrations of the analyte, often in the micromolar (µM) to nanomolar (nM) range. srce.hrnih.govnih.gov

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| RGO-Cu2O/Fe2O3 Nanocomposite | Differential Pulse Voltammetry (DPV) | 0.05 - 400.0 | 0.03 | srce.hr |

| Silver Microdisk Electrode | Differential Pulse Voltammetry (DPV) | 0.2 - 50 | 0.08 | nih.gov |

| Graphene Oxide-Ionic Liquid-Gold Nanoparticles | Not Specified | Up to 100-200 | 0.02 - 0.04 | nih.gov |

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of purine (B94841) derivatives has traditionally relied on multi-step processes that can be resource-intensive. The future of synthesizing Ethyl 7H-purine-6-carboxylate is geared towards green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency.

Key emerging strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and increase product yields. rsc.orgnih.govnih.gov For the synthesis of purine derivatives, MAOS offers a greener alternative to conventional heating methods by providing efficient and uniform heating. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes from purine and pyrimidine (B1678525) salvage pathways presents a highly selective and eco-friendly alternative to traditional chemical synthesis. researchgate.net These enzymatic processes operate under mild conditions, avoid the need for hazardous reagents and organic solvents, and reduce the formation of undesirable by-products. researchgate.net Enzymes like nucleoside phosphorylases and transferases are valuable candidates for constructing the purine core or modifying its substituents. researchgate.net

Solvent-Free and Aqueous Synthesis: Shifting away from volatile organic compounds (VOCs) is a cornerstone of green chemistry. Future routes will likely explore solvent-free "neat" reactions or the use of water as a benign solvent, which is particularly relevant for synthesizing polar molecules like purine derivatives.

Table 1: Comparison of Synthetic Methodologies for Purine Derivatives

| Methodology | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Synthesis (e.g., Traube) | Well-established, versatile for various substitutions. | Often requires harsh conditions, multiple steps, and use of hazardous reagents. | Low |

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction times, higher yields, enhanced regioselectivity. rsc.org | Requires specialized equipment. | High (Energy Efficiency, Reduced Time) |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions, eco-friendly. researchgate.net | Enzyme availability and stability can be limiting. | Very High (Renewable Catalysts, Benign Conditions) |

| Aqueous/Solvent-Free Synthesis | Reduces or eliminates the use of hazardous organic solvents. | Substrate solubility can be a challenge. | Very High (Pollution Prevention) |

Exploration of Novel Reactivity and Transformation Pathways

The inherent chemical functionalities of this compound—the purine core with its multiple nitrogen atoms and the ethyl ester group—offer a rich playground for exploring new chemical reactions. Future research will likely focus on leveraging these sites for novel molecular constructions.

Transformations of the Ester Group: The ethyl carboxylate group at the C6 position is a versatile handle for further derivatization. It can be readily transformed into a variety of other functional groups, including:

Amides: Through reaction with various amines to create libraries of N-substituted purine-6-carboxamides. researcher.lifenih.gov

Carboxylic Acids: Via hydrolysis, yielding the corresponding purine-6-carboxylic acid, which can be coupled to other molecules. mdpi.com

Aldehydes and Alcohols: Through controlled reduction, leading to purine-6-carboxaldehyde or 6-(hydroxymethyl)purine, respectively, which are valuable intermediates for further synthesis. nih.gov

Reactivity of the Purine Core: The purine ring system itself can undergo various modifications. Research is expected to explore electrophilic substitution reactions and N-alkylation at the different nitrogen atoms (N7 or N9), leading to diverse isomers with unique properties. nih.gov The electron-deficient nature of the pyrimidine part of the purine ring makes it susceptible to nucleophilic substitution, a pathway that is crucial for introducing diverse functionalities.

Advanced Computational Methodologies for Predictive Modeling

In silico techniques are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, computational modeling offers a powerful tool to accelerate discovery.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of purine derivatives. researchgate.netnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, determine the stability of different tautomers, and help in understanding reaction mechanisms. nih.govnih.gov For instance, DFT can elucidate the charge distribution and frontier molecular orbitals (HOMO/LUMO), providing insights into the compound's reactivity and potential as a functional material. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, QSAR models can also be applied in materials science. nih.gov By correlating structural features of a series of purine-6-carboxylate derivatives with their observed properties (e.g., catalytic activity, fluorescence), predictive models can be built to design new compounds with enhanced performance. researchgate.net

Molecular Docking and Simulation: These methods can predict how purine derivatives interact with other molecules or surfaces. This is crucial for designing materials where specific binding or self-assembly is desired, such as in sensors or catalysts. researchgate.netresearchgate.net

Integration in Supramolecular Chemistry and Nanomaterials Science

The ability of purines to form specific hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the programmed self-assembly of nanomaterials.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the purine ring and the oxygen atom of the carboxylate group can act as coordination sites for metal ions, making this compound and its derivatives ideal ligands for the construction of MOFs. nih.gov Purine-based MOFs have shown potential in applications like the selective separation of chemical isomers. rsc.org These porous materials could be designed for catalysis, gas storage, or sensing applications.

Self-Assembled Monolayers and Nanostructures: Purines and pyrimidines are known to spontaneously form two-dimensional, ordered monolayers on surfaces. nih.gov This self-assembly is driven by hydrogen bonding and π-π stacking interactions. By modifying the ester group of this compound with different functional units (e.g., long alkyl chains), researchers can tune these interactions to create novel nanofibers, gels, and other nanostructures. researchgate.net

Functional Nanoparticles: Purine derivatives can be incorporated into or onto polymer-based nanoparticles to create functional materials. nih.govnih.gov Such nanomaterials could be designed for applications in catalysis, diagnostics, or as advanced coatings, leveraging the unique chemical and recognition properties of the purine core.

High-Throughput Synthesis and Combinatorial Chemistry for Chemical Library Generation (non-medicinal applications)

The generation of large, diverse chemical libraries is a powerful strategy for discovering new functional molecules. This compound is an excellent scaffold for combinatorial chemistry due to its multiple points for diversification.

Solid-Phase and Solution-Phase Parallel Synthesis: Methodologies for the combinatorial synthesis of purine libraries are being developed to rapidly create large numbers of distinct compounds. researcher.liferesearchgate.net By systematically varying substituents at the C2, C6 (via the carboxylate), and N9 positions, vast chemical spaces can be explored.

High-Throughput Screening (HTS): Once generated, these purine libraries can be subjected to high-throughput screening to identify "hits" for various non-medicinal applications. nih.govsigmaaldrich.com This approach accelerates the discovery process for new materials. sigmaaldrich.com

Emerging Applications for Purine Libraries:

Catalysis: Screening purine libraries for catalytic activity in various organic transformations. nih.gov The unique electronic properties and metal-coordinating ability of the purine scaffold make it an interesting candidate for novel catalysts.

Organic Electronics: Investigating the photophysical and electronic properties of new purine derivatives for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Functional Polymers: Using purine-6-carboxylate derivatives as functional monomers to create polymers with specific recognition or self-assembly properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 7H-purine-6-carboxylate, and how can reaction parameters (e.g., solvent, temperature) be systematically optimized to enhance yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between purine derivatives and ethyl carboxylate precursors. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst screening : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Yield monitoring : Employ HPLC or LC-MS to track reaction progress and purity .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituent positions and esterification .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Cross-check experimental vs. theoretical C/H/N ratios to confirm stoichiometry .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound?

- Methodological Answer :